molecular formula C18H21N3O5S2 B2497347 Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate CAS No. 1060166-19-9

Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate

Cat. No. B2497347
CAS RN: 1060166-19-9
M. Wt: 423.5
InChI Key: UULPEJDXBPMLGX-UHFFFAOYSA-N
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Description

Synthesis AnalysisThe synthesis of related compounds typically involves multiple steps, including condensation, methylation, hydrogenolysis, and cyclization. For instance, the synthesis of a key intermediate of Tianeptine was achieved through such processes with an overall yield of 55.9% (Xiu-lan, 2009). These methods are instrumental in constructing the complex molecular architecture of compounds like "Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate."

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as IR, 1H NMR, and MS, providing insights into the compound's molecular framework and confirming its structure. For example, the synthesis and structure of derivatives of 1,3,4-oxadiazole and piperidine compounds were confirmed through these techniques, showcasing the detailed molecular architecture and the presence of specific functional groups (Khalid et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving these compounds often include nucleophilic substitution and hydrogen bonding interactions. For instance, in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, reactions involved the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation, highlighting the compound's reactivity and functional group interactions (Vinaya et al., 2009).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. For instance, the study of isomeric reaction products of a related compound showed different hydrogen-bonding patterns, influencing its solubility and crystalline form (Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under various conditions, and susceptibility to undergo specific reactions, are essential for determining its potential applications. The synthesis and evaluation of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells highlighted the compound's potential bioactivity and interaction with biological molecules (Sharath Kumar et al., 2014).

Scientific Research Applications

Cardiac Protection and Ischemia Treatment

One significant application of compounds related to "Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate" is in the development of treatments for cardiac conditions such as ischemia. For instance, benzoylguanidines, which share structural motifs with the compound , have been investigated for their potential as Na+/H+ exchanger inhibitors. These inhibitors can preserve cellular integrity and improve functional performance during cardiac ischemia and reperfusion, suggesting a pathway for adjunctive therapy in acute myocardial infarction treatment (Baumgarth, Beier, & Gericke, 1997).

Antiproliferative Effects

Another research domain is the exploration of antiproliferative effects on human leukemic cells by compounds featuring similar structural characteristics. Specific derivatives have shown promising activity against leukemic cells, indicating potential therapeutic applications in oncology (Kothanahally S Sharath Kumar et al., 2014). This showcases the compound's relevance in developing cancer treatments, especially those targeting leukemia.

Antimicrobial Activity

The antimicrobial activity of related compounds also highlights their potential in addressing bacterial infections. N-substituted derivatives of similar molecules have been synthesized and demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria, reflecting their utility in creating new antimicrobial agents (H. Khalid et al., 2016).

Electrophysiological Activity

In the context of cardiac electrophysiology, related compounds have exhibited Class III antiarrhythmic activity, suggesting their potential in treating arrhythmias. These compounds act by selectively blocking ion channels involved in cardiac repolarization, indicating a therapeutic avenue for arrhythmia management (Ellingboe et al., 1992).

properties

IUPAC Name

methyl 4-[2-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-26-17(23)13-7-5-12(6-8-13)15-11-27-18(19-15)20-16(22)14-4-3-9-21(10-14)28(2,24)25/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULPEJDXBPMLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate

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